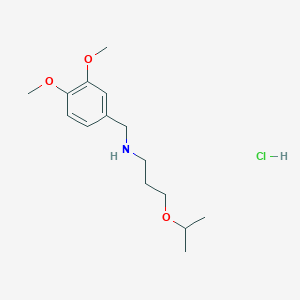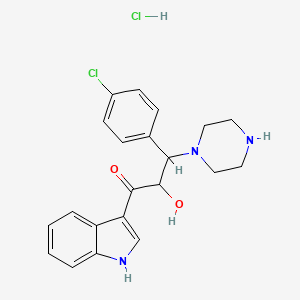![molecular formula C16H26N2O2S B4444740 1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4444740.png)
1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide
Descripción general
Descripción
1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter. This increase in GABA levels may contribute to the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide in lab experiments is its high potency. This compound has been shown to have a high affinity for its target receptors, which makes it an ideal candidate for studying the mechanism of action of certain drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound. Additionally, research on the potential therapeutic uses of this compound in various diseases, such as neuropathic pain and anxiety disorders, is ongoing. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term use.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide has been extensively studied for its potential use in treating various diseases. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. This compound has also been studied for its potential use in treating neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-15-7-5-8-16(13-15)14-21(19,20)17-9-6-12-18-10-3-2-4-11-18/h5,7-8,13,17H,2-4,6,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYGJUDSRUYWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4444657.png)
![N~2~-{[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}leucinamide](/img/structure/B4444683.png)
![4-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4444688.png)

![N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4444711.png)
![1-(2-furyl)-3-[(4-isonicotinoylphenyl)amino]-1-propanone](/img/structure/B4444712.png)

![2-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444721.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4444729.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4444734.png)
![[(1-ethyl-2-pyrrolidinyl)methyl][(5-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B4444756.png)
![N-(2-chlorophenyl)-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4444761.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4444762.png)
